![molecular formula C7H13N B1266531 Bicyclo[2.2.1]heptan-2-amine CAS No. 822-98-0](/img/structure/B1266531.png)
Bicyclo[2.2.1]heptan-2-amine
Overview
Description
Bicyclo[2.2.1]heptan-2-amine, also known as 2-Norbornanamine, endo-2-Aminonorbornane, and exo-2-Aminonorbornane, is a chemical compound with the molecular formula C7H13N . It has a molecular weight of 111.18 g/mol .
Synthesis Analysis
The synthesis of Bicyclo[2.2.1]heptan-2-amine involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis (silyloxy)-1,3-cyclopentadienes . Another method involves the reaction of compounds with (1S,4R)-bicyclo[2.2.1]heptan-2-amine in ethanol, followed by acidification to pH = 3–4 with 1 N HCl .Molecular Structure Analysis
The InChI code for Bicyclo[2.2.1]heptan-2-amine isInChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2
. The Canonical SMILES is C1CC2CC1CC2N
. Chemical Reactions Analysis
Bicyclo[2.2.1]heptan-2-amine has been used in the synthesis of N,N′-diarylsquaramide CXCR2 selective antagonists, which are proposed as anti-cancer metastasis agents .Physical And Chemical Properties Analysis
Bicyclo[2.2.1]heptan-2-amine has a molecular weight of 111.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 0 .Scientific Research Applications
Neurodegenerative Disease Treatment
Bicyclo[2.2.1]heptan-2-amine derivatives have been studied as NMDA receptor antagonists . These compounds, such as 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine, show potential in treating neurodegenerative disorders by modulating glutamate neurotransmission . They exhibit toxicity profiles similar to memantine, an FDA-approved treatment for Alzheimer’s disease, indicating their potential as therapeutic agents .
Anti-Cancer Metastasis Agents
Certain derivatives of Bicyclo[2.2.1]heptan-2-amine, specifically those containing N,N’-diarylsquaramide, have been identified as CXCR2 selective antagonists . These compounds are promising for the treatment of metastatic cancer due to their ability to inhibit cancer cell migration . For instance, compound 2e demonstrated significant anti-cancer metastatic effects against pancreatic cancer cell lines .
Polymer Synthesis
Bicyclo[2.2.1]heptan-2-amine is used in the vinylic polymerization of cyclic olefins. This process is crucial for creating polymers with specific properties for industrial applications. The transition metal-catalyzed dimerization of alkenes, such as norbornene, involves this compound as a key intermediate .
Drug Development
The structural uniqueness of Bicyclo[2.2.1]heptan-2-amine makes it a valuable scaffold in drug development. Preliminary data suggests that compounds based on this structure may serve as starting points for the development of new drugs, particularly due to their stability and pharmacokinetic profiles .
Ligand for CNS Disorders
As ligands for central nervous system (CNS) disorders, Bicyclo[2.2.1]heptan-2-amine derivatives can help in understanding and potentially treating various glutamate-dependent disorders. Their interaction with NMDA receptors is crucial for developing treatments for conditions like epilepsy and schizophrenia .
Pharmacokinetics Research
The compound’s stability in simulated bodily fluids and plasma makes it an excellent candidate for pharmacokinetics research. Understanding its behavior in the body can lead to the development of drugs with better absorption, distribution, metabolism, and excretion (ADME) profiles .
Molecular Docking Studies
Bicyclo[2.2.1]heptan-2-amine derivatives are used in molecular docking studies to predict the orientation of a ligand when it binds to a protein receptor. This is essential for rational drug design, allowing researchers to predict the binding affinity and activity of drug candidates .
Safety And Hazards
properties
IUPAC Name |
bicyclo[2.2.1]heptan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPPYVOSGKWVSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953127 | |
Record name | Bicyclo[2.2.1]heptan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptan-2-amine | |
CAS RN |
822-98-0, 7242-92-4, 31002-73-0 | |
Record name | 2-Aminonorbornane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)heptan-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | exo-2-Bornanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007242924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | endo-2-Aminonorbornane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031002730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Norbornanamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Bicyclo[2.2.1]heptan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]heptan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Exo-2-bornanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do Bicyclo[2.2.1]heptan-2-amine derivatives interact with nicotinic receptors and what are the downstream effects?
A1: Studies have shown that specific Bicyclo[2.2.1]heptan-2-amine derivatives, particularly those with a pyridinyl substituent at the 3-position, exhibit affinity for nicotinic acetylcholine receptors (nAChRs). [, ] These compounds demonstrate subtype selectivity, with some showing preference for α4β2 over α7 nAChRs. [] The endo isomers generally displayed higher affinity compared to the exo isomers. [] Depending on the specific substitutions, these compounds can act as either agonists or antagonists at these receptors. For instance, while compounds 1a and 2a (3-(pyridin-3-yl)bicyclo[2.2.1]heptan-2-amine derivatives) displayed antagonistic properties at α4β2 nAChRs, they acted as full agonists at α7 and α3β2 subtypes. [] The downstream effects of these interactions vary depending on the targeted nAChR subtype and the compound's agonist/antagonist activity.
Q2: What is the impact of structural modifications on the activity and selectivity of Bicyclo[2.2.1]heptan-2-amine derivatives?
A2: Structure-activity relationship (SAR) studies indicate that modifications to the Bicyclo[2.2.1]heptan-2-amine scaffold significantly influence its binding affinity and selectivity for different nAChR subtypes. [, ] For example, introducing a pyridinyl group at the 3-position and varying its position and substitution pattern impacted both the affinity and subtype selectivity. [, ] Furthermore, the degree of methylation on the amine group also influenced the binding affinity. [] These findings highlight the importance of specific structural features for interactions with nAChRs and the potential for fine-tuning these interactions through targeted chemical modifications.
Q3: What is known about the toxicity of Bicyclo[2.2.1]heptan-2-amine derivatives?
A3: Toxicity studies were conducted on novel N-substituted Bicyclo[2.2.1]heptan-2-amines designed as NMDA receptor antagonists. [] These compounds showed dose-dependent toxicity above 100 μM in both MDCK (kidney epithelial cells) and N2a (neuroblastoma cells), with IC50 values exceeding 150 μM. [] Notably, compound 2-Phenyl-N-(2-(piperidin-1-yl) ethyl)bicyclo[2.2.1]heptan-2-amine (5a) displayed a favorable toxicity profile in both cell lines, suggesting a potentially acceptable therapeutic index. [] Further research is needed to fully elucidate the toxicological profile of this class of compounds.
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